1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds have been found to attenuate secondary metabolism in bacteria .
Pharmacokinetics
An advanced analogue of a similar compound was found to have favorable in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .
Result of Action
Similar compounds have been found to thwart bacterial growth .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with a variety of enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative and the biomolecule .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine at different dosages in animal models have not been reported. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperazine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-chloro-3-(trifluoromethyl)pyridine is reacted with piperazine in the presence of a base such as potassium carbonate.
Step 2: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Comparison: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 3-position trifluoromethyl group may confer different steric and electronic properties compared to the 4- or 5-position, leading to variations in binding affinity and selectivity for biological targets.
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Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKCMNQNNNZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007523 | |
Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-63-6, 87394-50-1 | |
Record name | 1-[3-(Trifluoromethyl)-2-pyridinyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87394-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87394-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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